molecular formula C18H22IN5O B11245235 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11245235
M. Wt: 451.3 g/mol
InChI Key: HCFPMDQKOOFQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, and an iodinated benzoyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

The synthesis of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Iodination: The benzoyl group is iodinated using iodine or iodinating agents under controlled conditions.

    Coupling Reaction: The iodinated benzoyl group is then coupled with the piperazine intermediate under specific reaction conditions to form the desired compound.

    Final Modifications: Additional modifications, such as methylation, are performed to achieve the final structure.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and molecular targets.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The iodinated benzoyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar compounds include:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Compared to these compounds, 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its iodinated benzoyl group, which can enhance its pharmacokinetic properties and binding affinity to specific targets.

Properties

Molecular Formula

C18H22IN5O

Molecular Weight

451.3 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-iodophenyl)methanone

InChI

InChI=1S/C18H22IN5O/c1-13-12-16(22(2)3)21-18(20-13)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3

InChI Key

HCFPMDQKOOFQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.